molecular formula C22H21N3O3 B14091954 1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One

1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One

Cat. No.: B14091954
M. Wt: 375.4 g/mol
InChI Key: MIWLVFZOCHMICD-UHFFFAOYSA-N
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Description

1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One is a complex organic compound featuring a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups within its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolo[2,3-b]pyridine core through cyclization reactions, followed by functional group modifications to introduce the hydroxy, methoxypropyl, and phenyl groups. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins, leading to altered cellular responses .

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:

    1-Hydroxy-6-[1-(3-Methoxypropyl)-1h-Pyrrolo[2,3-B]pyridin-5-Yl]-4-Phenylpyridin-2(1h)-One: Shares a similar core structure but with different substituents.

    Pyrrolopyrazine derivatives: Contain a pyrrole and pyrazine ring, exhibiting diverse biological activities.

    1H-Pyrazolo[3,4-b]pyridine derivatives: Known for their synthetic versatility and biological relevance

Properties

Molecular Formula

C22H21N3O3

Molecular Weight

375.4 g/mol

IUPAC Name

1-hydroxy-6-[1-(3-methoxypropyl)pyrrolo[2,3-b]pyridin-5-yl]-4-phenylpyridin-2-one

InChI

InChI=1S/C22H21N3O3/c1-28-11-5-9-24-10-8-17-12-19(15-23-22(17)24)20-13-18(14-21(26)25(20)27)16-6-3-2-4-7-16/h2-4,6-8,10,12-15,27H,5,9,11H2,1H3

InChI Key

MIWLVFZOCHMICD-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC2=CC(=CN=C21)C3=CC(=CC(=O)N3O)C4=CC=CC=C4

Origin of Product

United States

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